1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine core with a cyano group attached at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structure features a fused bicyclic system that enhances its reactivity and biological properties.
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications and certificates of analysis for this compound . It falls under the classification of nitrogen-containing heterocycles, specifically pyrrolopyridines, which are known for their diverse pharmacological activities.
The synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors such as 2-amino-3-cyanopyridine derivatives with various reagents to facilitate the formation of the pyrrolo ring system.
The synthetic route often employs conditions such as heating in solvents like ethanol or acetic acid under reflux. Key steps may involve nucleophilic substitutions and cyclization reactions that lead to the formation of the desired bicyclic structure. For example, reactions involving 2-cyanopyridines and suitable amines can yield high yields of the target compound through controlled reaction conditions and purification processes.
The molecular formula for 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is C₈H₆N₄. The compound features a fused pyrrole and pyridine ring system with a cyano group at position 7.
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can participate in various chemical reactions typical of heterocyclic compounds. These include:
The mechanism of action for compounds like 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile often involves interaction with specific biological targets such as enzymes or receptors. For instance, it has been noted that derivatives of this compound exhibit inhibitory effects against certain kinases, suggesting potential applications in cancer therapy and other diseases .
The interaction typically involves binding to active sites on target proteins, leading to inhibition or modulation of biochemical pathways critical in disease progression.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are often employed to confirm the structure and purity of synthesized compounds.
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has several scientific uses:
The pyrrolo[3,2-b]pyridine scaffold—a bicyclic aromatic system fusing pyrrole and pyridine rings—has evolved from obscurity to a privileged structure in medicinal chemistry. Early research focused on its occurrence in alkaloids like Camptotheca acuminata's camptothecin, a topoisomerase I inhibitor with anticancer and anti-HIV-1 properties [6]. The 2010s marked a turning point with scaffold diversification for kinase targeting. For example, replacing aminopyridine in the c-Met/ALK inhibitor crizotinib with 7-azaindole analogs demonstrated enhanced hinge-binding interactions in kinase domains [4]. This innovation spurred systematic exploration of pyrrolo[3,2-b]pyridine for isoform-selective inhibition.
A breakthrough emerged with the discovery of acetyl-CoA carboxylase 1 (ACC1) inhibitors for oncology. High-throughput screening identified the weak ACC1 inhibitor 1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1a, IC₅₀ ≈ 10 µM). Structural optimization yielded compound 1c (IC₅₀ = 820 nM), where N-methylation improved cellular activity (IC₅₀ = 430 nM) and pharmacokinetics [2]. Simultaneously, fibroblast growth factor receptor (FGFR) inhibitors incorporating this scaffold achieved nanomolar potency. Compound 4h exhibited IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), attributed to optimal hinge-binding and hydrophobic pocket occupancy [7]. These advances underscore the scaffold’s versatility in targeting metabolic enzymes and kinases.
Table 1: Key Drug Discovery Milestones for Pyrrolo[3,2-b]pyridine Derivatives
Year | Compound/Class | Target | Activity | Significance |
---|---|---|---|---|
2010s | Crizotinib-7-azaindole hybrids | c-Met/ALK | Kinase inhibition | Validated hinge-binding motif [4] |
2019 | ACC1 inhibitor 1c | Acetyl-CoA carboxylase 1 | IC₅₀ = 820 nM | First orally available ACC1 probe [2] |
2021 | FGFR inhibitor 4h | FGFR1–3 | IC₅₀ = 7–25 nM | Low MW lead for antitumor agents [7] |
2024 | Sulfonamide-pyrrolopyridines | Kinases (unspecified) | Antiproliferative vs. MCF-7/A549 | Demonstrated scaffold modularity [8] |
The 7-carbonitrile group in 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (C₈H₅N₃, CID 46856455) confers distinct electronic and steric properties that enhance target engagement [1]. As a strong electron-withdrawing group, it reduces electron density at C-7, increasing the compound’s susceptibility to nucleophilic substitution. This reactivity enables downstream derivatization—e.g., Suzuki coupling of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS 1190319-11-9) to generate biaryl analogs for kinase screening [3]. The nitrile’s linear geometry (bond angle ~180°) minimizes steric hindrance while allowing deep penetration into hydrophobic enzyme pockets.
In target binding, the nitrile serves as a hydrogen bond acceptor or dipole interaction partner. ACC1 inhibitors like compound 1a retain the 7-cyano group to maintain interactions with the enzyme’s malonyl-CoA binding site, evidenced by a 45% inhibition at 10 µM [2]. Similarly, in FGFR inhibitors, this substituent augments π-stacking with tyrosine residues (e.g., Y1230 in c-Met) and supports optimal orientation of adjacent pharmacophores [4] [7]. The nitrile’s metabolic stability—resistant to common oxidative pathways—further enhances pharmacokinetic profiles, as seen in ACC1 inhibitor 1c with improved oral availability [2].
Table 2: Biological Activities of Select 7-Carbonitrile Derivatives
Compound | Biological Target | Activity | Role of 7-CN |
---|---|---|---|
1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile | ACC1 (initial hit) | 45% inhib. at 10 µM [2] | Enhanced binding affinity |
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | Kinase intermediate | N/A | Electrophile for cross-coupling [3] |
3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | Unspecified | Under study [5] | Hydrogen bond acceptor |
FGFR inhibitor 4h analogs | FGFR1–4 | IC₅₀ = 7–712 nM [7] | Stabilizes binding pose |
Synthetic routes to 7-cyano derivatives exploit the scaffold’s inherent reactivity. Bromination at C-3 using N-bromosuccinimide (NBS) proceeds regioselectively due to the electron deficiency at C-7, yielding precursors for cross-coupling [3]. Alternatively, palladium-catalyzed cyanation of bromo-precursors installs the nitrile group late-stage. The carbonyl analog 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 860496-20-4) illustrates bioisosteric potential, where the carboxylate engages salt bridges instead of dipolar interactions . Despite these advances, the 7-cyano derivatives face challenges like limited solubility, prompting ongoing optimization of flanking substituents.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7